3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol
Description
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol is a synthetic alkaloid derivative featuring a propane-1,2-diol backbone substituted with a 4-chloro-3-methylbenzylamino group. Notably, discrepancies exist in reported molecular formulas: cites C₆H₇BO₃ (137.93 g/mol), which conflicts with structurally similar compounds (e.g., C₁₀H₁₄ClNO₂ for (R)-3-((4-Chlorobenzyl)amino)propane-1,2-diol in ). This inconsistency suggests possible misreporting in , as boron (B) is atypical in this structural class. Based on analogous compounds, the plausible molecular formula is C₁₂H₁₇ClNO₂, aligning with the substitution pattern of a chloro-methylphenyl group attached to the diol-amine scaffold .
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8-4-9(2-3-11(8)12)5-13-6-10(15)7-14/h2-4,10,13-15H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLHDICTMWXFDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(CO)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzyl chloride and 3-aminopropane-1,2-diol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chloro-3-methylbenzyl chloride is reacted with 3-aminopropane-1,2-diol under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Insights
- Substituent Effects on Physical Properties: Amino-substituted derivatives (e.g., 9d) exhibit lower melting points (~80°C) compared to phenoxy-substituted analogs (e.g., 386.7°C for 3-(4-chloro-3-methylphenoxy)propane-1,2-diol) due to reduced hydrogen bonding in amine derivatives . Bulky aromatic groups (e.g., naphthyl in ) enhance enantioselectivity during resolution (ee >99%), suggesting steric hindrance influences chiral separation .
- Levodropropizine’s antitussive efficacy (80% reduction in cough frequency) highlights the pharmacological versatility of propane-1,2-diol derivatives when paired with piperazinyl groups .
- Synthetic Yields: Amino derivatives (e.g., 9d: 21.6%, 6h: 22.9%) generally have lower yields than phenoxy-based diols (e.g., 34.6% for nitrophenyl-furan derivative 6i), likely due to challenges in amine coupling reactions .
Key Discrepancies and Limitations
Biological Activity
3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol, also known as CMPD 101, is a compound that has garnered attention in biological research due to its structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-[(4-chloro-3-methylphenyl)methylamino]propane-1,2-diol
- Molecular Formula : C11H16ClNO2
- Molecular Weight : 229.7 g/mol
- CAS Number : 1803592-18-8
The biological activity of CMPD 101 primarily involves its interaction with the Wnt signaling pathway, which plays a crucial role in various cellular processes including cell proliferation and differentiation. Dysregulation of this pathway is linked to several diseases, including cancer and neurodegenerative disorders. CMPD 101 acts as an inhibitor of this pathway, potentially offering therapeutic benefits in conditions characterized by aberrant Wnt signaling.
Antimicrobial Properties
CMPD 101 has been investigated for its antimicrobial activity against various bacterial strains. Preliminary studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating its potency in inhibiting bacterial growth .
Anticancer Potential
Research has shown that CMPD 101 can induce apoptosis in cancer cell lines through modulation of the Wnt signaling pathway. By inhibiting this pathway, the compound may reduce cell proliferation and promote programmed cell death in tumor cells, making it a candidate for further development as an anticancer agent.
Case Studies
Toxicity and Safety
Toxicological assessments have indicated that CMPD 101 exhibits a favorable safety profile in preclinical models. Studies evaluating repeated doses have shown no significant adverse effects on major organ systems, suggesting its potential for therapeutic use .
Applications in Research
CMPD 101 is being explored not only for its antimicrobial and anticancer properties but also as a tool for studying Wnt signaling dynamics in various biological contexts. Its unique structure allows it to serve as a lead compound for the development of more selective inhibitors targeting this critical signaling pathway.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol with high purity?
- Answer : Synthesis typically involves multi-step reactions starting with 4-chloro-3-methylbenzylamine and propane-1,2-diol derivatives. Key steps include nucleophilic substitution under controlled pH (8–9) and temperature (40–60°C) to minimize by-products like N-alkylated impurities. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water) is critical. Reaction progress should be monitored using TLC (Rf ~0.3–0.5) and confirmed by HPLC with UV detection at 254 nm .
Q. How can structural elucidation of this compound be systematically validated?
- Answer : Combine spectroscopic techniques:
- NMR : NMR (DMSO-d6) should show characteristic peaks: δ 7.2–7.4 (aromatic protons), δ 3.8–4.2 (diol protons), δ 3.0–3.5 (N-CH2). NMR confirms the diol backbone (δ 65–75 ppm) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry : High-resolution ESI-MS (positive mode) should yield [M+H]+ matching the molecular formula (C11H15ClNO2, exact mass 228.079).
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar compounds .
Q. What are common impurities in this compound, and how are they quantified?
- Answer : Impurities may include unreacted starting materials, N-alkylated by-products, or diastereomers. Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with relative retention times (RRT) calibrated against reference standards. Acceptance criteria for impurities should follow pharmacopeial guidelines (e.g., USP), where individual unspecified impurities are controlled at ≤0.5% .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for stereochemical control?
- Answer : Apply factorial design to variables such as temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For example, a 2 factorial design (8 experiments) can identify interactions affecting diastereomeric excess (de). Response surface methodology (RSM) further refines optimal conditions. Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to prioritize factors .
Q. What computational approaches predict reaction pathways for derivatization of this compound?
- Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model reaction intermediates and transition states. Tools like Gaussian or ORCA simulate energy profiles for proposed mechanisms (e.g., SN2 vs. SN1). Pair with cheminformatics (RDKit, KNIME) to screen substituent effects on reactivity. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of intermediates) closes the feedback loop .
Q. How can reaction kinetics be studied for its participation in nucleophilic substitutions?
- Answer : Conduct pseudo-first-order kinetics under varying nucleophile concentrations (e.g., NaN3 in DMSO). Monitor reaction progress via in situ FTIR (disappearance of C-Cl stretch at ~750 cm) or NMR if fluorine tags are used. Rate constants () derived from linear regression of ln([reactant]) vs. time plots. Compare activation parameters (ΔH‡, ΔS‡) across solvents to elucidate mechanistic nuances .
Methodological Notes
- Chromatographic Separation of Diastereomers : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol (90:10) for baseline resolution. Retention time differences ≥2 minutes ensure accurate quantification .
- Handling Hygroscopicity : Store the compound under inert gas (Ar/N2) with molecular sieves (3Å) to prevent diol degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
